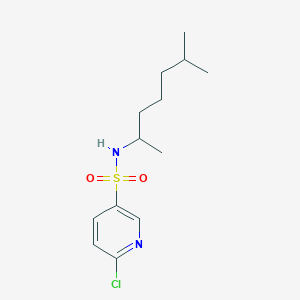![molecular formula C22H22ClN3O4S B2864834 2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline CAS No. 685135-40-4](/img/structure/B2864834.png)
2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring system, possibly through a Skraup or Doebner-von Miller synthesis , followed by various substitutions to add the ethoxy, methoxyphenyl, and dihydropyrazolyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline core provides a rigid, planar structure. The ethoxy, methoxyphenyl, and dihydropyrazolyl groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the various functional groups present. The quinoline core is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The ethoxy and methoxy groups are electron-donating, which could activate the aromatic ring towards electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, we can predict that it would be a solid at room temperature, and its solubility would depend on the specific substituents present .Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research on quinoline derivatives, such as the study by Zeyada, El-Nahass, and El-Shabaan (2016), focuses on the structural and optical properties of quinoline derivatives thin films. These compounds, including variations like Ph-HPQ and Ch-HPQ, exhibit nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties determined through spectrophotometer measurements reveal insights into the absorption parameters, electron transition types, and dispersion parameters, indicating potential applications in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Application in Corrosion Inhibition
Quinoxaline derivatives, related to the structure of 2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline, have been synthesized and tested for their efficacy as corrosion inhibitors. Saraswat and Yadav (2020) demonstrated that synthesized compounds such as CPTQ and DPTQ offer high corrosion inhibition efficiency for mild steel in acidic media. This suggests potential industrial applications in protecting metals against corrosion, based on the properties of quinoline and quinoxaline derivatives (Saraswat & Yadav, 2020).
Antimicrobial Properties
El-Gamal, Hagrs, and Abulkhair (2016) explored the synthesis and antimicrobial evaluation of novel quinoline derivatives bearing different heterocyclic moieties. Their work shows that certain quinoline derivatives exhibit moderate antimicrobial activity against a range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives, such as those studied by Zeyada, El-Nahass, and El-Shabaan (2016), demonstrate their potential application in organic–inorganic photodiode fabrication. These compounds' ability to form thin films with significant optical properties underlines their suitability for use in solar energy conversion devices, offering a pathway to harness renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many quinoline derivatives . Further studies could also investigate the influence of the various substituents on the compound’s physical, chemical, and biological properties .
Propiedades
IUPAC Name |
2-chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-30-17-9-10-19-15(11-17)12-18(22(23)24-19)21-13-20(25-26(21)31(3,27)28)14-5-7-16(29-2)8-6-14/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLHZSOTOKOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)
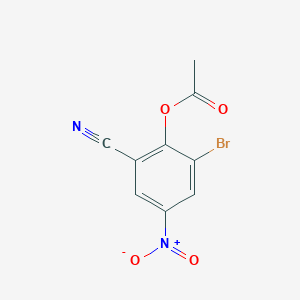
![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)
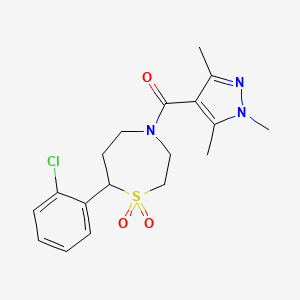

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)
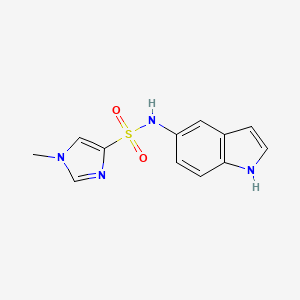
![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)
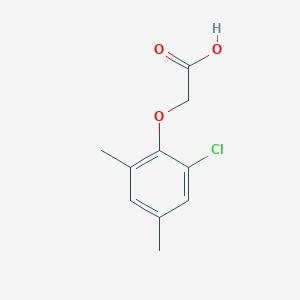
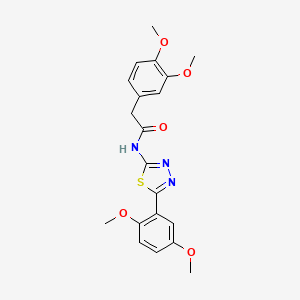
![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)
![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)
